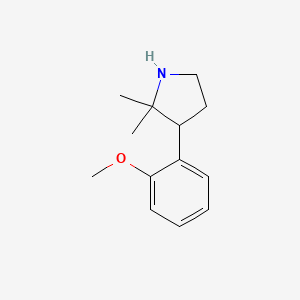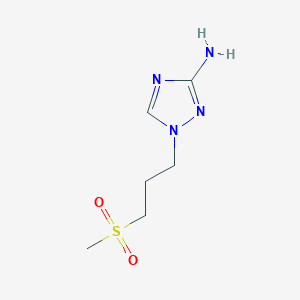![molecular formula C10H15N5 B15310058 1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine](/img/structure/B15310058.png)
1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a propyl chain linking two imidazole rings, one of which is substituted with a methyl group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available imidazole and 1-methylimidazole.
Alkylation: The first step involves the alkylation of 1-methylimidazole with 1,3-dibromopropane to form 1-(3-bromopropyl)-1-methylimidazole.
Nucleophilic Substitution: The bromopropyl derivative is then reacted with imidazole in the presence of a base such as potassium carbonate to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine involves its interaction with biological targets such as enzymes and receptors. The imidazole rings can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with DNA and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine include:
1-(3-Aminopropyl)imidazole: This compound has a similar structure but lacks the methyl substitution on the imidazole ring.
1-(3-(1H-imidazol-1-yl)propyl)-1H-imidazole: This compound is similar but does not have the methyl group on the imidazole ring.
1-(3-(2-methyl-1H-imidazol-1-yl)propyl)-1H-imidazole: This compound has a methyl group on the second position of the imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C10H15N5 |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-[3-(3-methylimidazol-4-yl)propyl]imidazol-2-amine |
InChI |
InChI=1S/C10H15N5/c1-14-8-12-7-9(14)3-2-5-15-6-4-13-10(15)11/h4,6-8H,2-3,5H2,1H3,(H2,11,13) |
InChI Key |
IQYMKZOXMWGLDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1CCCN2C=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol](/img/structure/B15309995.png)
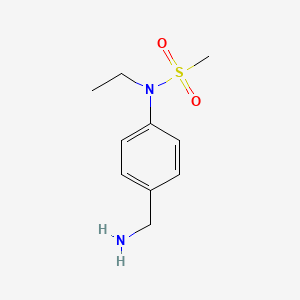
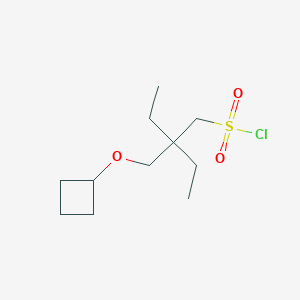


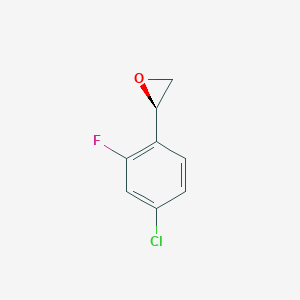
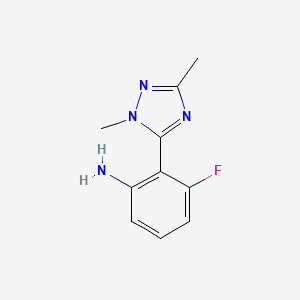

![[(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane](/img/structure/B15310030.png)
![4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoicacid](/img/structure/B15310035.png)
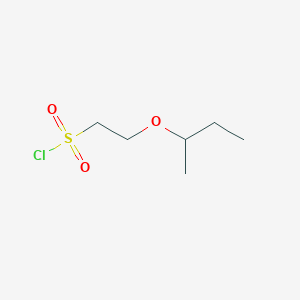
aminehydrochloride](/img/structure/B15310045.png)
